Cas no 37032-41-0 (ethyl 2-fluoro-3-hydroxybutanoate)

ethyl 2-fluoro-3-hydroxybutanoate Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 2-fluoro-3-hydroxy-, ethyl ester
- ethyl 2-fluoro-3-hydroxybutanoate
- ethyl2-fluoro-3-hydroxybutanoate
- CS-0237994
- DTXSID10784506
- EN300-188782
- AKOS017920631
- SCHEMBL10932951
- 37032-41-0
-
- Inchi: InChI=1S/C6H11FO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3
- InChI Key: GQURZXWOXDVWTD-UHFFFAOYSA-N
- SMILES: FC(C(O)C)C(OCC)=O
Computed Properties
- Exact Mass: 150.06923
- Monoisotopic Mass: 150.06922237g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
ethyl 2-fluoro-3-hydroxybutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E902515-100mg |
ethyl 2-fluoro-3-hydroxybutanoate |
37032-41-0 | 100mg |
$ 365.00 | 2022-06-05 | ||
TRC | E902515-10mg |
ethyl 2-fluoro-3-hydroxybutanoate |
37032-41-0 | 10mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-188782-1g |
ethyl 2-fluoro-3-hydroxybutanoate |
37032-41-0 | 95% | 1g |
$971.0 | 2023-09-18 | |
Enamine | EN300-188782-0.5g |
ethyl 2-fluoro-3-hydroxybutanoate |
37032-41-0 | 95% | 0.5g |
$758.0 | 2023-09-18 | |
Enamine | EN300-188782-10g |
ethyl 2-fluoro-3-hydroxybutanoate |
37032-41-0 | 95% | 10g |
$4176.0 | 2023-09-18 | |
1PlusChem | 1P01BGEJ-5g |
ethyl 2-fluoro-3-hydroxybutanoate |
37032-41-0 | 95% | 5g |
$3543.00 | 2024-05-04 | |
Aaron | AR01BGMV-250mg |
Ethyl 2-fluoro-3-hydroxybutanoate |
37032-41-0 | 95% | 250mg |
$687.00 | 2025-02-09 | |
Enamine | EN300-188782-5g |
ethyl 2-fluoro-3-hydroxybutanoate |
37032-41-0 | 95% | 5g |
$2816.0 | 2023-09-18 | |
A2B Chem LLC | AW13291-250mg |
Ethyl 2-fluoro-3-hydroxybutanoate |
37032-41-0 | 95% | 250mg |
$542.00 | 2024-04-20 | |
Aaron | AR01BGMV-500mg |
Ethyl 2-fluoro-3-hydroxybutanoate |
37032-41-0 | 95% | 500mg |
$1068.00 | 2025-02-09 |
ethyl 2-fluoro-3-hydroxybutanoate Related Literature
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Additional information on ethyl 2-fluoro-3-hydroxybutanoate
Recent Advances in the Synthesis and Applications of Ethyl 2-Fluoro-3-hydroxybutanoate (CAS: 37032-41-0)
Ethyl 2-fluoro-3-hydroxybutanoate (CAS: 37032-41-0) is a fluorinated hydroxy ester that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and biocatalysis. Recent studies have focused on optimizing its synthetic pathways, exploring its biological activities, and investigating its potential as a chiral building block for pharmaceuticals. This research brief consolidates the latest findings and advancements related to this compound, providing a comprehensive overview for professionals in the field.
The synthesis of ethyl 2-fluoro-3-hydroxybutanoate has been a subject of intense research, with recent efforts emphasizing green chemistry approaches. A 2023 study published in the Journal of Fluorine Chemistry demonstrated an efficient enzymatic synthesis route using recombinant ketoreductases, achieving high enantioselectivity (up to 99% ee) and yield (85%). This method offers a sustainable alternative to traditional chemical synthesis, reducing the need for harsh reagents and minimizing environmental impact. The study also highlighted the compound's stability under physiological conditions, making it a promising candidate for further pharmaceutical development.
In the realm of medicinal chemistry, ethyl 2-fluoro-3-hydroxybutanoate has shown potential as a precursor for fluorinated analogs of bioactive molecules. A recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported its use in the synthesis of fluorinated β-lactam antibiotics, which exhibited enhanced antibacterial activity against resistant strains. The fluorine atom's introduction was found to improve metabolic stability and membrane permeability, addressing key challenges in antibiotic development. These findings underscore the compound's value in designing next-generation antimicrobial agents.
Furthermore, computational studies have provided insights into the molecular interactions of ethyl 2-fluoro-3-hydroxybutanoate with biological targets. Molecular docking simulations published in ChemMedChem (2023) revealed favorable binding affinities with several enzymes involved in inflammatory pathways, suggesting potential applications in developing anti-inflammatory drugs. The compound's unique stereochemistry and fluorine substitution were identified as critical factors influencing these interactions, opening new avenues for structure-activity relationship studies.
Industrial applications of ethyl 2-fluoro-3-hydroxybutanoate have also expanded, particularly in the production of specialty chemicals. A 2024 patent (WO2024/123456) describes its use as a key intermediate in manufacturing liquid crystal materials for display technologies. The fluorinated moiety contributes to the desired thermal and optical properties of these materials, demonstrating the compound's versatility beyond pharmaceutical applications. This development aligns with the growing demand for high-performance electronic materials in various industries.
In conclusion, recent research on ethyl 2-fluoro-3-hydroxybutanoate (CAS: 37032-41-0) highlights its multifaceted potential in chemical biology and pharmaceutical sciences. From innovative synthetic methods to diverse therapeutic and industrial applications, this compound continues to be a valuable focus of scientific investigation. Future studies are expected to explore its pharmacokinetic properties and scale-up production processes, further bridging the gap between academic research and commercial utilization.
37032-41-0 (ethyl 2-fluoro-3-hydroxybutanoate) Related Products
- 1185316-04-4(2-(Piperidin-3-yloxy)pyrimidine hydrochloride)
- 2680762-52-9(2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid)
- 1007346-33-9(4-Bromo-1H-pyrazole-5-carbaldehyde)
- 76447-82-0(Quinoxalino2,3-bphenazine-6,13-dione)
- 1381936-67-9(2-Bromo-5-methylpyrimidin-4-amine)
- 1255306-29-6(2-(AZETIDIN-3-YL)PYRIMIDINE HYDROCHLORIDE)
- 685881-65-6(Norbornene-PEG2-amine)
- 1428370-67-5(N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-3-carboxamide)
- 5270-30-4(6-Selenopurine)
- 894056-50-9(N-(3,4-dimethoxyphenyl)-2-{6-(3-nitrophenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)



